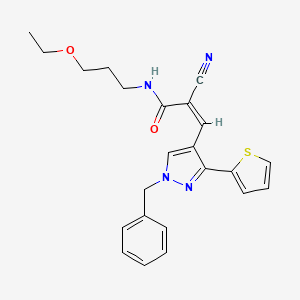

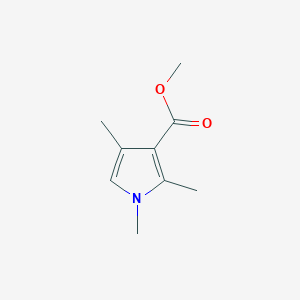

Methyl 1,2,4-trimethylpyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1,2,4-trimethylpyrrole-3-carboxylate” is an organic compound with the molecular formula C9H13NO2 . It is also known as MTMPC. The CAS Number for this compound is 14186-59-5 .

Molecular Structure Analysis

The InChI Code for “Methyl 1,2,4-trimethylpyrrole-3-carboxylate” is 1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3 . The molecular weight of this compound is 167.21 .Physical And Chemical Properties Analysis

“Methyl 1,2,4-trimethylpyrrole-3-carboxylate” has a molecular weight of 167.21 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación

Lewis Acid-Mediated Carboxylation

Methyl 1,2,4-trimethylpyrrole-3-carboxylate demonstrates utility in the field of organic synthesis, particularly in the Lewis acid-mediated carboxylation of arenes with CO2. Nemoto et al. (2009) explored this application, highlighting the regioselective carboxylation of pyrroles using dialkylaluminum chlorides under CO2 pressure. This process affords pyrrole-2-carboxylic acids with significant yields (Nemoto et al., 2009).

Synthesis of Analgesics

Waters (1977) discussed the synthesis of 2,4,5-trimethylpyrrole-3-carboxylic acid esters for analgesic applications. This research indicates the potential of these compounds in pharmacological contexts, especially in pain management (Waters, 1977).

Trail Pheromone in Ant Species

In the field of entomology, methyl 4-methylpyrrole-2-carboxylate has been identified as a volatile trail pheromone in leaf-cutting ants, Atta cephalotes. This discovery by Riley et al. (1974) offers insights into insect communication and behavior (Riley et al., 1974).

Synthesis of Pyrrole Derivatives

Further research on the synthesis of pyrrole derivatives includes the work of Lin and Liu (1984), who developed a method to couple the trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with other compounds, leading to the formation of various pyrrole derivatives (Lin & Liu, 1984).

Organic Chemistry and Catalysis

The applications in organic chemistry and catalysis are also significant. Galenko et al. (2015) demonstrated the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, showcasing the compound's versatility in chemical synthesis (Galenko et al., 2015).

Asymmetric Michael Additions

In the context of asymmetric synthesis, methyl 4-aminopyrrolidine-2-carboxylate esters have been used as catalysts for asymmetric Michael additions of ketones to nitroalkenes, as explored by Ruiz-Olalla et al. (2015). This research highlights the potential for these compounds in enantioselective synthesis (Ruiz-Olalla et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 1,2,4-trimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-5-10(3)7(2)8(6)9(11)12-4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXORKKJCWCLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,4-trimethylpyrrole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2473871.png)

![(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enamide](/img/structure/B2473874.png)

![7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473876.png)

![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473881.png)

![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2473883.png)

![Methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}amino)thiophene-2-carboxylate](/img/structure/B2473885.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2473888.png)

![3-((5-((2-morpholino-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473889.png)

![ethyl 3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B2473891.png)